4-Ethoxypyrimidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxypyrimidin-2-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by an ethoxy group attached to the fourth carbon and a hydroxyl group attached to the second carbon of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxypyrimidin-2-ol can be achieved through several methods. One common approach involves the cyclization of ethyl isourea sulfate with urea, followed by the introduction of an ethoxy group. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.
Another method involves the reaction of 2-ethoxy-4,6-dihydroxypyrimidine with trifluoromethanesulfonic anhydride to generate an intermediate, which is then fluorinated to obtain this compound. This method is advantageous due to its high yield and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxypyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the second carbon can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-oxo-4-ethoxypyrimidine.
Reduction: Formation of 2-amino-4-ethoxypyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxypyrimidin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxypyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also exert its effects by modulating the activity of nuclear factor κB and other transcription factors involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyrimidine: Similar structure but lacks the ethoxy group.
4-Methoxypyrimidin-2-ol: Similar structure with a methoxy group instead of an ethoxy group.
2-Aminopyrimidine: Contains an amino group at the second position instead of a hydroxyl group.
Uniqueness
4-Ethoxypyrimidin-2-ol is unique due to the presence of both an ethoxy group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
6-ethoxy-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-5-3-4-7-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWARRDBZOQWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355763 |
Source
|
Record name | 4-ethoxypyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-43-5 |
Source
|
Record name | 4-ethoxypyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.